molecular formula C19H10Br3ClN4O3S2 B126502 BCPSA-DBB CAS No. 150355-01-4

BCPSA-DBB

Cat. No.: B126502
CAS No.: 150355-01-4
M. Wt: 681.6 g/mol
InChI Key: DXKDLAPUQGRJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCPSA-DBB is a complex organic compound that features multiple halogen atoms and a benzothiadiazole moiety. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCPSA-DBB typically involves multi-step organic reactions. The process might start with the preparation of the benzothiadiazole core, followed by the introduction of bromine atoms through halogenation reactions. The sulfonylation and amidation steps would then be carried out to attach the 4-chlorophenylsulfonyl and benzamide groups, respectively.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions could potentially target the nitro groups if present in derivatives.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could replace halogen atoms with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors or antimicrobial agents.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

Industry

Industrially, these compounds could be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, inhibiting their function through binding to active sites or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-aminobenzamide: A simpler analog with potential biological activity.

    4-Chlorophenylsulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.

    Benzothiadiazole derivatives: Known for their applications in materials science and medicinal chemistry.

Uniqueness

The uniqueness of BCPSA-DBB lies in its combination of multiple functional groups and halogen atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2-[(4-chlorophenyl)sulfonylamino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br3ClN4O3S2/c20-9-1-6-15(27-32(29,30)11-4-2-10(23)3-5-11)12(7-9)19(28)24-16-13(21)8-14(22)17-18(16)26-31-25-17/h1-8,27H,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKDLAPUQGRJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C(=O)NC3=C(C=C(C4=NSN=C34)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Br3ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933915
Record name 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150355-01-4
Record name 5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150355014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2-[(4-chlorobenzene-1-sulfonyl)amino]-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCPSA-DBB
Reactant of Route 2
Reactant of Route 2
BCPSA-DBB
Reactant of Route 3
Reactant of Route 3
BCPSA-DBB
Reactant of Route 4
Reactant of Route 4
BCPSA-DBB
Reactant of Route 5
Reactant of Route 5
BCPSA-DBB
Reactant of Route 6
Reactant of Route 6
BCPSA-DBB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.